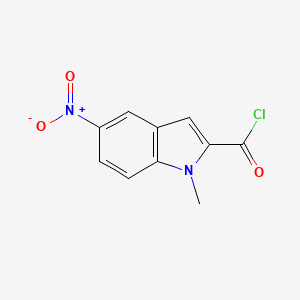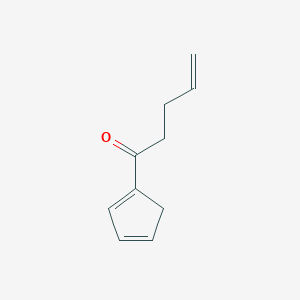
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one is an organic compound characterized by a unique structure that combines a cyclopentadiene ring with a pentenone chain
Vorbereitungsmethoden
The synthesis of 1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one typically involves the Diels-Alder reaction, a well-known method in organic chemistry. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the process .
Industrial production methods for this compound may involve large-scale Diels-Alder reactions, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the cyclopentadiene ring or the pentenone chain
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. .
Biology: The compound’s reactivity allows it to be used in the study of enzyme mechanisms and biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one involves its ability to participate in various chemical reactions due to the presence of the cyclopentadiene ring and the pentenone chain. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopenta-1,3-dien-1-yl)pent-4-en-1-one can be compared with similar compounds such as:
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with different reactivity due to the presence of the trimethylsilane group.
Cyclopenta-2,4-dien-1-ylmethylene compounds: These compounds exhibit different chemical behaviors due to variations in their molecular structures.
The uniqueness of this compound lies in its specific combination of the cyclopentadiene ring and the pentenone chain, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
116244-55-4 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1-cyclopenta-1,3-dien-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C10H12O/c1-2-3-8-10(11)9-6-4-5-7-9/h2,4-6H,1,3,7-8H2 |
InChI-Schlüssel |
MSSIBGXRTHECQG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)C1=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


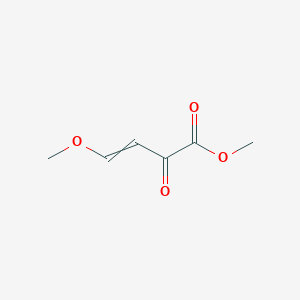
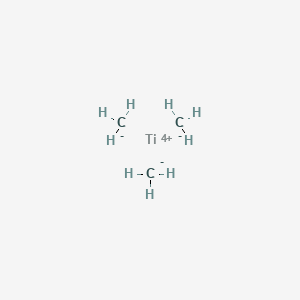
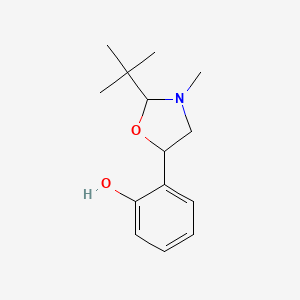
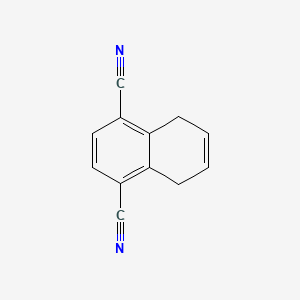

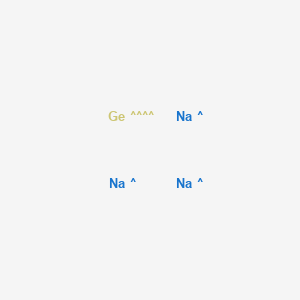
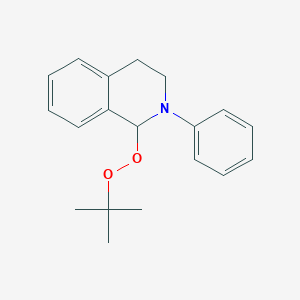
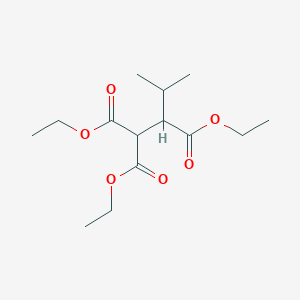

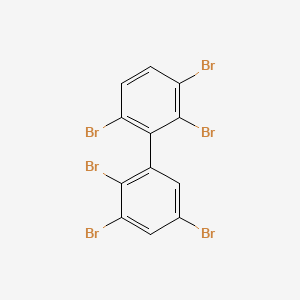
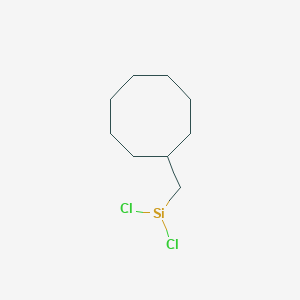

![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
